molecular formula C9H7FOS B577229 (5-Fluoro-1-benzothiophen-2-yl)methanol CAS No. 13771-73-8

(5-Fluoro-1-benzothiophen-2-yl)methanol

Cat. No.: B577229
CAS No.: 13771-73-8
M. Wt: 182.212
InChI Key: MLMIMHHVDSBESY-UHFFFAOYSA-N
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Description

(5-Fluoro-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C9H7FOS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-benzothiophen-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-bromobenzothiophene.

    Grignard Reaction: The 5-fluoro-2-bromobenzothiophene undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-benzothiophen-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (5-Fluoro-1-benzothiophen-2-yl)ketone.

    Reduction: The major product is (5-Fluoro-1-benzothiophen-2-yl)alkane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzothiophenes.

Scientific Research Applications

(5-Fluoro-1-benzothiophen-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-benzothiophen-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-1-benzothiophen-2-yl)methanamine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.

    (5-Fluoro-1-benzothiophen-2-yl)ketone: This compound is the oxidized form of (5-Fluoro-1-benzothiophen-2-yl)methanol.

    (5-Fluoro-1-benzothiophen-2-yl)alkane: This compound is the reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMIMHHVDSBESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653225
Record name (5-Fluoro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13771-73-8
Record name 5-Fluorobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13771-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DIBAL-H (59.4 mL, 59.41 mmol) was added to a solution of methyl 5-fluorobenzo[b]thiophene-2-carboxylate (I-50a: 2.5 g, 11.882 mmol) in THF (75 mL) at −70° C. and the resulting reaction mass was stirred at −10° C. for 2 hours. The reaction was monitored by TLC (30% ethyl acetate in hexane). The reaction mass was quenched with methanol at −70° C. and concentrated under reduced pressure. The crude residue obtained was partitioned between water and ethyl acetate. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (15% ethyl acetate in hexane) afforded 1.8 g of the product (83.33% yield).
Quantity
59.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83.33%

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